
Copper, (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper, (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)- is a complex compound that belongs to the family of phthalocyanines Phthalocyanines are macrocyclic compounds that are structurally similar to porphyrins and are known for their intense coloration and stability
准备方法
The synthesis of Copper, (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- typically involves the reaction of phthalocyanine with sulfonyl chloride and copper chloride under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF) or chloroform, at elevated temperatures to ensure complete sulfonation and chloridation. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The sulfonyl and chloridato groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonyl hydrides.
科学研究应用
Copper, (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound’s stability and ability to generate reactive oxygen species make it useful in photodynamic therapy for cancer treatment.
Medicine: It is explored for its potential in drug delivery systems due to its ability to bind to specific molecular targets.
Industry: The compound’s intense coloration is utilized in the production of dyes and pigments for textiles, inks, and coatings.
作用机制
The mechanism by which this compound exerts its effects involves the generation of reactive oxygen species (ROS) upon exposure to light. The copper center plays a crucial role in facilitating electron transfer reactions, leading to the production of singlet oxygen and other ROS. These reactive species can induce oxidative damage to cellular components, making the compound effective in applications such as photodynamic therapy.
相似化合物的比较
Similar compounds to Copper, (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- include other phthalocyanine derivatives with different metal centers or substituents. For example:
Zinc phthalocyanine: Similar in structure but contains zinc instead of copper. It is also used in photodynamic therapy and as a dye.
Iron phthalocyanine: Contains iron and is used as a catalyst in various chemical reactions.
Cobalt phthalocyanine: Contains cobalt and is known for its catalytic properties in oxidation reactions.
The uniqueness of Copper, (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- lies in its specific combination of copper and sulfonyl/chloridato groups, which confer distinct chemical reactivity and stability compared to other phthalocyanine derivatives.
属性
CAS 编号 |
28802-09-7 |
|---|---|
分子式 |
C32H12Cl4CuN8O8S4 |
分子量 |
970.1 g/mol |
IUPAC 名称 |
copper;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonyl chloride |
InChI |
InChI=1S/C32H12Cl4N8O8S4.Cu/c33-53(45,46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(54(34,47)48)2-6-18(22)27(38-30)43-32-24-12-16(56(36,51)52)4-8-20(24)28(40-32)44-31-23-11-15(55(35,49)50)3-7-19(23)26(39-31)42-29;/h1-12H;/q-2;+2 |
InChI 键 |
YODSSZDYIJQXGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C([N-]6)N=C2[N-]3)S(=O)(=O)Cl)C8=C5C=CC(=C8)S(=O)(=O)Cl)C9=C4C=CC(=C9)S(=O)(=O)Cl.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


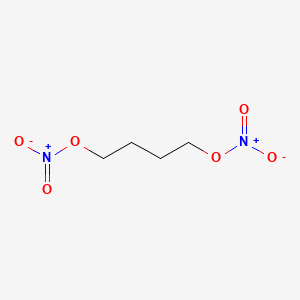
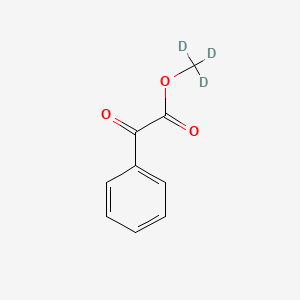
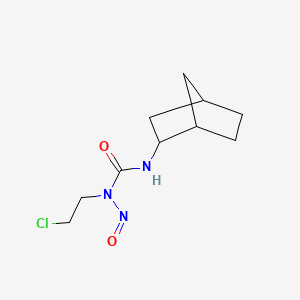
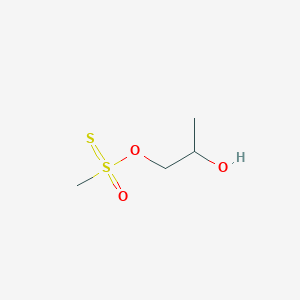
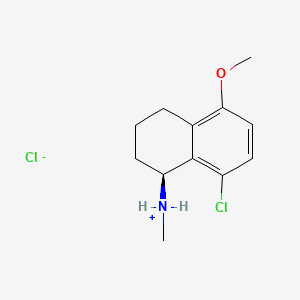
![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)
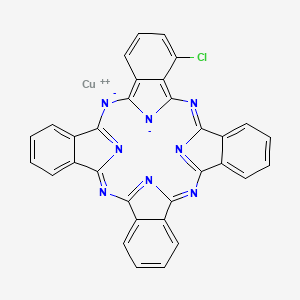

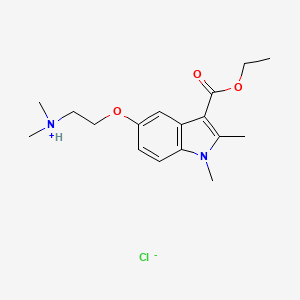

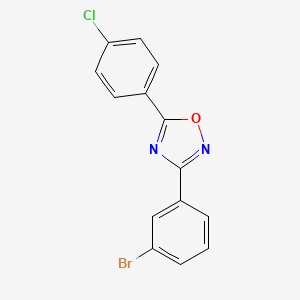
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
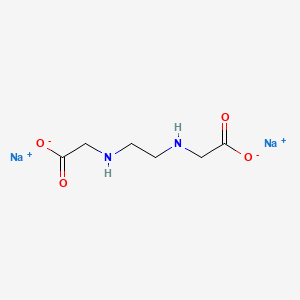
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)
